molecular formula C22H22FNO3S B3018046 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1396795-52-0

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B3018046
CAS No.: 1396795-52-0
M. Wt: 399.48
InChI Key: OBCCAUHKAMLLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a biphenyl group, a hydroxypropyl group, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 4-biphenylcarboxaldehyde with a suitable hydroxypropylamine derivative, followed by the introduction of a methanesulfonamide group through sulfonylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The biphenyl and fluorophenyl groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and fluorophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the biphenyl or fluorophenyl rings.

Scientific Research Applications

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)methanesulfonamide
  • N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)methanesulfonamide

Uniqueness

N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of both biphenyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. Its structural features allow for diverse chemical modifications and applications in various scientific fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3S/c1-22(25,16-24-28(26,27)15-17-7-13-21(23)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,24-25H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCCAUHKAMLLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.